Befiradol

Description

Properties

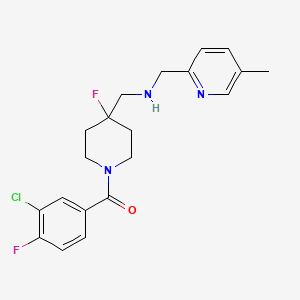

IUPAC Name |

(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyridin-2-yl)methylamino]methyl]piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClF2N3O/c1-14-2-4-16(25-11-14)12-24-13-20(23)6-8-26(9-7-20)19(27)15-3-5-18(22)17(21)10-15/h2-5,10-11,24H,6-9,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZXLMVXBZICTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)CNCC2(CCN(CC2)C(=O)C3=CC(=C(C=C3)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClF2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90943058 | |

| Record name | Befiradol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208110-64-9 | |

| Record name | Befiradol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208110-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Befiradol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208110649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Befiradol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEFIRADOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAT9OHA1YH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Core Data Presentation: Befiradol Binding Affinity

An In-Depth Technical Guide on the 5-HT1A Receptor Binding Affinity of Befiradol

This technical guide provides a comprehensive overview of the binding characteristics of this compound (also known as NLX-112 or F-13,640) to the serotonin 1A (5-HT1A) receptor. It is intended for researchers, scientists, and professionals in the field of drug development. The guide details the quantitative binding affinity, the experimental protocols used for its determination, and the associated signaling pathways.

This compound is a potent and selective full agonist for the 5-HT1A receptor, exhibiting nanomolar affinity[1]. Its high affinity is a key characteristic underlying its therapeutic potential in conditions such as Parkinson's disease-related dyskinesia and pain[2][3][4].

| Compound | Receptor | Binding Affinity (Kᵢ) | Cell Line | Notes |

| This compound | Human 5-HT1A | 15 ± 3.4 nM | HEK293T | Data from radioligand displacement assay.[4] |

Kᵢ (Inhibition Constant): This value represents the concentration of a ligand (in this case, this compound) that will bind to 50% of the receptors in the absence of the radioligand or other competitors. A lower Kᵢ value indicates a higher binding affinity.

Experimental Protocols: Radioligand Binding Assay

The binding affinity of this compound to the 5-HT1A receptor is typically determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand that is known to bind to the receptor.

Membrane Preparation

-

Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293T) cells are transiently transfected with the cDNA of the human 5-HT1A receptor.

-

Homogenization: The cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

-

Centrifugation: The homogenate undergoes centrifugation (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes containing the receptors.

-

Washing and Storage: The membrane pellet is washed with fresh buffer, centrifuged again, and the final pellet is resuspended in an assay buffer, often with a cryoprotectant like sucrose, and stored at -80°C until use. Protein concentration is determined using an assay such as the BCA assay.

Competitive Binding Assay

-

Assay Setup: The assay is conducted in a 96-well plate format.

-

Reagents: Each well contains:

-

The prepared cell membrane suspension.

-

A fixed concentration of a high-affinity 5-HT1A receptor radioligand, such as [³H]WAY-100635 or [³H]8-OH-DPAT.

-

Varying concentrations of the unlabeled test compound (this compound).

-

-

Incubation: The plate is incubated (e.g., for 60 minutes at 30°C) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a substance like polyethyleneimine (PEI) to reduce non-specific binding. This step separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

-

Washing: The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity on each filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

Data Analysis

-

Specific Binding: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to calculate the specific binding.

-

IC₅₀ Determination: The data are plotted as the percentage of specific binding versus the logarithm of the this compound concentration. A non-linear regression analysis is used to determine the IC₅₀ value (the concentration of this compound that displaces 50% of the radioligand).

-

Kᵢ Calculation: The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₐ)) Where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Experimental Workflow Diagram

Caption: Workflow for a radioligand binding assay.

5-HT1A Receptor Signaling Pathways

As a G-protein coupled receptor (GPCR), the 5-HT1A receptor signals through various intracellular pathways upon activation by an agonist like this compound. It primarily couples to inhibitory G-proteins (Gᵢ/Gₒ).

-

Canonical Gᵢ Pathway (cAMP Inhibition):

-

Upon agonist binding, the Gαᵢ subunit is released and inhibits the enzyme adenylyl cyclase (AC).

-

This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA).

-

-

Gβγ Subunit-Mediated Pathways:

-

The dissociated Gβγ subunit complex can directly modulate ion channels. It activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, which reduces neuronal excitability.

-

Gβγ can also inhibit voltage-gated Ca²⁺ channels, further decreasing neuronal activity.

-

-

Non-Canonical Pathways:

-

MAPK/ERK Pathway: The 5-HT1A receptor can also activate the mitogen-activated protein kinase (MAPK/ERK) signaling cascade. This pathway is crucial for regulating processes like neurogenesis and synaptic plasticity. This compound has been shown to induce ERK phosphorylation.

-

PI3K/Akt Pathway: Activation of the receptor can stimulate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and neuroprotection.

-

Signaling Pathway Diagram

References

- 1. NLX-112, a highly selective 5-HT1A receptor agonist: Effects on body temperature and plasma corticosterone levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Fumarate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. biorxiv.org [biorxiv.org]

The Pharmacokinetics and Pharmacodynamics of Befiradol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Befiradol (also known as NLX-112 and F-13,640) is a potent and highly selective full agonist of the serotonin 1A (5-HT1A) receptor.[1][2] It is under investigation for the treatment of levodopa-induced dyskinesia (LID) in Parkinson's disease, a condition linked to dysregulated dopamine release from serotonergic neurons.[3][4] this compound's mechanism of action involves the activation of 5-HT1A receptors, which leads to the inhibition of serotonergic neuron activity.[3] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key data in structured tables and detailing experimental methodologies.

Pharmacodynamics

This compound distinguishes itself through its high selectivity and full agonism at the 5-HT1A receptor, with over 1000-fold selectivity compared to other receptor types. This specificity minimizes off-target effects.

Receptor Binding Affinity

This compound demonstrates a high affinity for the 5-HT1A receptor. The inhibitory constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding.

| Receptor Subtype | Ligand | Ki (nM) | Species | Source |

| 5-HT1A | This compound | 15 ± 3.4 | Human (recombinant) | |

| 5-HT2A | This compound | 15,000 ± 3,700 | Human (recombinant) | |

| 5-HT6 | This compound | >50,000 | Human (recombinant) |

Functional Activity

As a full agonist, this compound maximally activates the 5-HT1A receptor, initiating a cascade of intracellular signaling events. In recombinant cell lines, its agonistic activity has been demonstrated through various read-outs including ERK phosphorylation, G-protein activation, receptor internalization, and adenylyl cyclase inhibition.

Activation of the Gi/o-coupled 5-HT1A receptor by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.

| Assay | Cell Line | Agonist | EC50 (nM) | Emax (% of Serotonin) | Source |

| cAMP Inhibition | CHO-K1 | This compound | Not Reported | ~100% |

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in preclinical species, with limited quantitative data currently available from human clinical trials.

Preclinical Pharmacokinetics

Studies in rats and marmosets provide initial insights into the absorption, distribution, and elimination of this compound.

| Species | Route | Dose (mg/kg) | Tmax (h) | t1/2 Plasma (h) | t1/2 Brain (h) | Plasma Protein Binding (%) | Source |

| Rat | i.p. | 0.04, 0.16, 0.63 | 0.25-0.5 | 1.1 | 3.6 | Not Reported | |

| Marmoset | p.o. | 0.4 | ~1 | ~2 | Not Reported | 96 |

Human Pharmacokinetics

While this compound has been evaluated in over 600 human subjects and a Phase 2a clinical trial (NCT05148884) for levodopa-induced dyskinesia has been completed, detailed quantitative pharmacokinetic parameters such as half-life, clearance, and volume of distribution are not yet publicly available. The trial met its primary safety and tolerability endpoints.

Experimental Protocols

The following sections detail representative methodologies for key experiments used to characterize the pharmacokinetics and pharmacodynamics of this compound.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the 5-HT1A receptor.

Objective: To determine the inhibitory constant (Ki) of this compound at the 5-HT1A receptor.

Materials:

-

Membrane preparations from cells expressing the human 5-HT1A receptor.

-

Radioligand: [3H]8-OH-DPAT.

-

Non-specific ligand: Serotonin.

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the 5-HT1A receptor in a cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

-

Total Binding: Add membrane preparation and [3H]8-OH-DPAT.

-

Non-specific Binding: Add membrane preparation, [3H]8-OH-DPAT, and a high concentration of serotonin.

-

Competitive Binding: Add membrane preparation, [3H]8-OH-DPAT, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competitive binding curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol outlines a method to measure the effect of this compound on intracellular cAMP levels.

Objective: To determine the EC50 and Emax of this compound for the inhibition of adenylyl cyclase.

Materials:

-

CHO-K1 cells stably expressing the human 5-HT1A receptor.

-

Cell culture medium.

-

Forskolin (an adenylyl cyclase activator).

-

This compound solutions of varying concentrations.

-

cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

-

Cell Culture: Culture CHO-K1 cells expressing the 5-HT1A receptor in appropriate plates.

-

Cell Stimulation: Pre-incubate the cells with varying concentrations of this compound. Then, stimulate the cells with forskolin to induce cAMP production.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Detection: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve. Determine the EC50 and Emax values from this curve.

In Vivo Microdialysis

This protocol describes the use of in vivo microdialysis to measure extracellular neurotransmitter levels in the brain of a freely moving rat following this compound administration.

Objective: To assess the effect of this compound on neurotransmitter release (e.g., serotonin, dopamine) in specific brain regions.

Materials:

-

Adult male rats.

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Guide cannulae.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Fraction collector.

-

HPLC-ECD system for neurotransmitter analysis.

Procedure:

-

Surgical Implantation: Anesthetize the rat and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., striatum, prefrontal cortex).

-

Probe Insertion: After a recovery period, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate.

-

Sample Collection: Collect dialysate samples at regular intervals before and after the administration of this compound (systemically or via reverse dialysis).

-

Neurotransmitter Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using an HPLC-ECD system.

-

Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and compare the changes between the pre- and post-drug administration periods.

Positron Emission Tomography (PET) Imaging

This protocol outlines the use of PET imaging with [18F]this compound to visualize and quantify 5-HT1A receptor occupancy in the human brain.

Objective: To determine the in vivo distribution and receptor occupancy of this compound.

Materials:

-

Human subjects.

-

[18F]this compound radiotracer.

-

PET/CT scanner.

-

Arterial blood sampling setup (for full kinetic modeling).

Procedure:

-

Subject Preparation: Subjects are typically fasted before the scan.

-

Radiotracer Administration: A bolus injection of [18F]this compound is administered intravenously.

-

PET Scan Acquisition: Dynamic PET data are acquired over a specified period (e.g., 90-120 minutes) to measure the radiotracer concentration in the brain over time.

-

Arterial Blood Sampling: If required for the kinetic model, arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in the plasma.

-

Image Reconstruction and Analysis: The PET data are reconstructed to generate images of radiotracer distribution in the brain. Regions of interest (ROIs) are drawn on specific brain areas to generate time-activity curves.

-

Kinetic Modeling: The time-activity curves are analyzed using pharmacokinetic models (e.g., two-tissue compartment model, simplified reference tissue model) to estimate parameters such as the binding potential (BPND), which is related to receptor density.

Conclusion

This compound is a highly selective and potent full agonist of the 5-HT1A receptor with a promising therapeutic profile for the treatment of levodopa-induced dyskinesia in Parkinson's disease. Its pharmacodynamic properties are well-characterized, demonstrating high-affinity binding and robust functional agonism. Preclinical pharmacokinetic studies have provided initial insights into its absorption, distribution, and elimination. Further disclosure of human pharmacokinetic data from recently completed clinical trials will be crucial for a complete understanding of its clinical profile and for guiding future drug development efforts. The experimental methodologies detailed in this guide provide a framework for the continued investigation of this compound and other novel 5-HT1A receptor modulators.

References

An In-depth Technical Guide to F-13,640 (Befiradol/NLX-112): Discovery, History, and Core Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

F-13,640, also known as befiradol and NLX-112, is a highly potent and selective full agonist of the serotonin 1A (5-HT1A) receptor. Initially investigated as a novel non-opioid analgesic, its development trajectory has pivoted towards the treatment of levodopa-induced dyskinesia (LID) in Parkinson's disease, where it has shown significant promise in clinical trials. This technical guide provides a comprehensive overview of the discovery, history, and key preclinical and clinical data of F-13,640. It is intended to serve as a resource for researchers and drug development professionals interested in the pharmacology and therapeutic potential of this compound. All quantitative data are summarized in structured tables, and detailed experimental protocols for key studies are provided. Visualizations of signaling pathways and experimental workflows are presented using Graphviz diagrams to facilitate understanding.

Discovery and History

F-13,640 was first discovered and synthesized by scientists at Pierre Fabre Médicament, a French pharmaceutical company. The initial research focus for F-13,640 was on its potential as a powerful, non-opioid analgesic for chronic pain conditions. Extensive preclinical studies in various animal models of pain demonstrated its exceptional analgesic properties.[1]

In a significant strategic shift, Pierre Fabre out-licensed F-13,640 to Neurolixis, a US-based biotechnology company, which rebranded it as NLX-112. Neurolixis repurposed the compound for the treatment of levodopa-induced dyskinesia (LID) in patients with Parkinson's disease.[2] This decision was based on the growing understanding of the role of the serotonergic system in the development of LID.[2]

Subsequent preclinical and clinical development by Neurolixis has been supported by major research foundations, including The Michael J. Fox Foundation and Parkinson's UK.[3] A successful Phase 2a clinical trial has recently been completed, demonstrating the safety and efficacy of NLX-112 in reducing LID in Parkinson's disease patients.[4]

Beyond its therapeutic applications, a radiolabeled form of the compound, [18F]F-13,640, has been developed as a highly selective agonist radiopharmaceutical for positron emission tomography (PET) imaging. This tool allows for the in vivo visualization and quantification of functionally active 5-HT1A receptors in the brain.

Pharmacological Profile

F-13,640 is characterized by its high affinity and exceptional selectivity for the 5-HT1A receptor, where it acts as a full agonist. Its chemical formula is C20H22ClF2N3O, and its molar mass is 393.86 g·mol−1.

Binding Affinity and Selectivity

Radioligand binding studies have confirmed the nanomolar affinity of F-13,640 for the human 5-HT1A receptor. It exhibits over 1000-fold selectivity against a wide range of other CNS targets, underscoring its specific mechanism of action.

Table 1: Binding Affinity of F-13,640 at Serotonin Receptors

| Receptor Subtype | Radioligand Displaced | Test System | Ki (nM) | Reference |

| 5-HT1A | [3H]WAY100635 | CHO cells expressing human 5-HT1A receptors | 0.41 ± 0.06 | |

| 5-HT1A | [3H]8-OH-DPAT | CHO cells expressing human 5-HT1A receptors | 2.7 | |

| 5-HT2A | [3H]ketanserin | CHO cells | 280 ± 30 | |

| 5-HT6 | [3H]LSD | CHO cells | 3300 ± 300 |

Table 2: Radioligand Binding Kinetics of [3H]F-13,640 at Human 5-HT1A Receptors

| Parameter | Value | Unit |

| Kd (Saturation) | 1.8 | nM |

| k(obs) | 0.06 | min-1 |

| k(off) | 0.05 | min-1 |

| Kd (calculated) | 1.4 | nM |

Data from saturation and kinetic binding experiments in CHO cells expressing human 5-HT1A receptors.

Functional Activity

F-13,640 is a full agonist at 5-HT1A receptors, meaning it maximally activates the receptor's signaling cascade. In vitro functional assays have demonstrated its efficacy in stimulating G-protein activation and downstream signaling pathways, such as the phosphorylation of extracellular signal-regulated kinase (ERK).

Mechanism of Action in Levodopa-Induced Dyskinesia

The therapeutic effect of F-13,640 in levodopa-induced dyskinesia is attributed to its action on the serotonergic system. In Parkinson's disease, the depletion of dopaminergic neurons leads to the aberrant processing of levodopa by serotonergic neurons. These neurons convert levodopa to dopamine and release it in an unregulated, pulsatile manner, which is thought to be a key driver of dyskinesia.

F-13,640, as a potent 5-HT1A receptor agonist, activates autoreceptors on serotonergic neurons in the raphe nuclei. This activation inhibits the firing of these neurons, thereby reducing the erratic release of dopamine and alleviating dyskinetic movements.

Preclinical Studies

F-13,640 has undergone extensive preclinical evaluation in various animal models, initially for pain and subsequently for Parkinson's disease-related motor complications.

Analgesic Effects in Animal Models of Pain

F-13,640 demonstrated potent analgesic effects in several rat models of pain, including tonic, chronic, nociceptive, and neuropathic pain.

Table 3: Efficacy of F-13,640 in a Rat Model of Surgical Pain

| Dose (mg/kg, i.p.) | Effect on Isoflurane MAC | Postoperative Pain Reduction |

| 0.04 | Not significant | Not significant |

| 0.16 | Significant reduction | Significant reduction |

| 0.63 | Marked reduction | Marked reduction |

MAC: Minimum Alveolar Concentration. Data from a study in rats undergoing orthopedic surgery.

Efficacy in Animal Models of Parkinson's Disease

In rodent and non-human primate models of Parkinson's disease, F-13,640 has been shown to significantly reduce levodopa-induced dyskinesia without compromising the anti-parkinsonian effects of levodopa.

Table 4: Pharmacokinetic Parameters of F-13,640 in Rats (0.63 mg/kg, i.p.)

| Parameter | Value | Unit |

| Plasma Cmax | ||

| Time to Cmax | 15 | min |

| Half-life | ~1 | h |

| Hippocampal Cmax | ||

| Time to Cmax | ~1 | h |

| Half-life | ~3 | h |

| 5-HT1A Receptor Occupancy | ||

| ED50 | 0.34 | mg/kg |

| Time to Max. Occupancy | ~30 | min |

| Half-life of Occupancy | 4-8 | h |

Data from pharmacokinetic and receptor occupancy studies in rats.

Clinical Development

The clinical development of F-13,640 (NLX-112) is primarily focused on its application in treating levodopa-induced dyskinesia in Parkinson's disease.

Phase 2a Clinical Trial (NCT05148884)

A randomized, double-blind, placebo-controlled Phase 2a trial was conducted to assess the safety, tolerability, and preliminary efficacy of NLX-112 in patients with Parkinson's disease experiencing troublesome LID.

Table 5: Overview of the Phase 2a Clinical Trial of NLX-112 for LID

| Parameter | Description |

| Study Design | Randomized, double-blind, placebo-controlled |

| Patient Population | 22 patients with Parkinson's disease and LID completed the protocol |

| Treatment Groups | NLX-112 (n=15), Placebo (n=7) |

| Dosing Regimen | 8-week treatment with dose escalation |

| Primary Outcome | Safety and tolerability |

| Secondary Outcome | Efficacy in reducing LID |

The trial successfully met its primary endpoint, demonstrating that NLX-112 is safe and well-tolerated in this patient population. Furthermore, the study met its secondary endpoint, showing a statistically significant reduction in LID symptoms in patients treated with NLX-112 compared to placebo.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of F-13,640 for the 5-HT1A receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor.

-

Radioligand: [3H]WAY100635 is used as the radioligand.

-

Incubation: Membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of F-13,640 in a suitable buffer.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of F-13,640 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Model of Parkinson's Disease: 6-OHDA Rat Model

Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway to model Parkinson's disease in rats.

Methodology:

-

Animal Model: Adult male Sprague-Dawley rats are used.

-

Anesthesia: Animals are anesthetized with isoflurane.

-

Stereotaxic Surgery: The rat is placed in a stereotaxic frame. A small burr hole is drilled in the skull to access the medial forebrain bundle (MFB).

-

Neurotoxin Injection: A solution of 6-hydroxydopamine (6-OHDA) is slowly infused into the MFB using a microsyringe. 6-OHDA is a neurotoxin that selectively destroys catecholaminergic neurons.

-

Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative care.

-

Lesion Confirmation: The extent of the dopamine neuron lesion is typically confirmed 2-3 weeks post-surgery through behavioral testing (e.g., apomorphine- or amphetamine-induced rotations) and post-mortem histological analysis (e.g., tyrosine hydroxylase immunohistochemistry).

In Vivo Model of Postoperative Pain

Objective: To assess the analgesic efficacy of F-13,640 in a rat model of postoperative pain.

Methodology:

-

Animal Model: Adult male Sprague-Dawley rats are used.

-

Anesthesia: Animals are anesthetized with isoflurane.

-

Surgical Procedure: A surgical incision is made through the skin, fascia, and muscle of the plantar surface of the hind paw.

-

Drug Administration: F-13,640 or vehicle is administered intraperitoneally (i.p.) at various doses.

-

Behavioral Assessment: Postoperative pain is assessed by measuring the withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) or the withdrawal latency to a thermal stimulus (e.g., radiant heat source) applied to the injured paw.

-

Data Analysis: The dose-dependent effects of F-13,640 on mechanical and thermal hypersensitivity are determined.

Synthesis of [18F]F-13,640

The radiosynthesis of [18F]F-13,640 for PET imaging is achieved through a nucleophilic fluoro-substitution reaction on a nitro-precursor. The process is typically automated using a radiosynthesizer. The final product is purified by high-performance liquid chromatography (HPLC) to ensure high radiochemical purity.

Conclusion

F-13,640 (this compound/NLX-112) is a compelling drug candidate with a well-defined mechanism of action as a highly selective and potent 5-HT1A receptor full agonist. Its journey from a potential analgesic to a promising treatment for levodopa-induced dyskinesia in Parkinson's disease highlights the importance of understanding fundamental pharmacology and adapting drug development strategies. The positive results from the Phase 2a clinical trial provide a strong rationale for its continued development. Furthermore, the availability of its radiolabeled counterpart, [18F]F-13,640, offers a valuable tool for non-invasive in vivo studies of the functional status of 5-HT1A receptors in both health and disease. This technical guide provides a solid foundation for researchers and clinicians interested in further exploring the therapeutic potential of this first-in-class molecule.

References

- 1. The novel analgesic, F 13640, produces intra- and postoperative analgesia in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NLX-112 - Neurolixis [neurolixis.com]

- 3. Early Trial Results Give Hope for a New Potential Dyskinesia Treatment for People with Parkinson’s | Parkinson's Disease [michaeljfox.org]

- 4. News - Neurolixis [neurolixis.com]

Befiradol: A Preclinical Review of a Selective 5-HT1A Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Befiradol, also known as NLX-112 or F-13,640, is a potent and highly selective full agonist of the serotonin 1A (5-HT1A) receptor.[1][2] Initially investigated for chronic pain, its development has been repurposed for the treatment of L-DOPA-induced dyskinesia (LID) in Parkinson's disease (PD).[1][3] This guide provides a comprehensive summary of the preclinical data that form the basis of its current clinical investigation. This compound's high selectivity for the 5-HT1A receptor, with over 1000-fold greater affinity compared to other receptor types, and its full agonist properties distinguish it from older compounds in its class.[2]

Core Pharmacological Profile

This compound's primary mechanism of action is the activation of 5-HT1A receptors. These receptors are key modulators of the serotonergic system and are located both presynaptically on serotonin neurons (autoreceptors) in the dorsal raphe nucleus and postsynaptically on non-serotonergic neurons in various brain regions, including the frontal cortex and hippocampus.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

| Parameter | Species | Tissue/Cell Line | Value | Reference |

| Binding Affinity (Ki) | Human | Recombinant cells | Nanomolar affinity | |

| Rat | - | Ki = 2.7 nM (for a derivative) | ||

| 5-HT1A Receptor | - | Ki = 15 ± 3.4 nM | ||

| 5-HT2A Receptor | - | Ki = 15,000 ± 3,700 nM | ||

| 5-HT6 Receptor | - | Ki > 50,000 nM | ||

| Functional Activity | Human | Recombinant cells | Full agonist | |

| Rat | Dorsal Raphe Neurons | ED50 = 0.69 µg/kg (i.v.) for activity reduction | ||

| Rat | mPFC Pyramidal Neurons | ED50 = 0.62 µg/kg (i.v.) for discharge rate increase | ||

| In Vivo Efficacy (Anti-dyskinetic) | MPTP-treated Macaques | - | Up to 96% reduction in LID at 0.3 mg/kg (p.o.) | |

| MPTP-treated Marmosets | - | Effective at 0.1 to 0.4 mg/kg (p.o.) | ||

| 6-OHDA-lesioned Rats | - | Effective at 0.04 and 0.16 mg/kg (i.p.) | ||

| In Vivo Efficacy (Other) | Rat (Analgesia) | - | Comparable to high doses of opioids | |

| Rat (Hypothermia) | - | MED = 0.31 mg/kg (p.o.) | ||

| Rat (Corticosterone Increase) | - | MED = 0.63 mg/kg (p.o. and i.p.) | ||

| Rat (Fentanyl-induced respiratory depression) | - | 0.2 mg/kg reduced respiratory depression | ||

| Pharmacokinetics | MPTP-treated Marmosets | Plasma | Half-life: ~2 hours | |

| Plasma | Protein binding: 96% | |||

| MPTP-treated Macaques | Plasma | Peak exposure at ~30 min post-administration (0.1 mg/kg p.o.) |

Signaling Pathways and Mechanism of Action

This compound's activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. In recombinant cell lines, this compound has been shown to stimulate ERK phosphorylation, G-protein activation, receptor internalization, and adenylyl cyclase inhibition. Notably, in rat hippocampal membranes, it demonstrates a preference for activating Gαo proteins. The binding of this compound to the 5-HT1A receptor leads to the dissociation of the G-protein heterotrimer into Gαi/o and Gβγ subunits, which in turn modulate downstream effectors.

Figure 1: Simplified signaling pathway of this compound upon binding to the 5-HT1A receptor.

Experimental Protocols

Animal Models of Parkinson's Disease and L-DOPA-Induced Dyskinesia

A significant portion of this compound's preclinical evaluation has been conducted in rodent and non-human primate models of Parkinson's disease.

-

6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model: This model involves the unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle, leading to the degeneration of dopaminergic neurons on one side of the brain. Subsequent chronic administration of L-DOPA induces abnormal involuntary movements (AIMs) that mimic human LID. In this model, this compound administered intraperitoneally at doses of 0.04 and 0.16 mg/kg reversed L-DOPA-induced AIMs. This effect was maintained after 14 days of repeated administration.

-

MPTP-Treated Non-Human Primate Models: Monkeys (marmosets and macaques) treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) develop a parkinsonian syndrome that closely resembles human PD. Chronic L-DOPA treatment in these animals also leads to the development of dyskinesia. In MPTP-treated marmosets, oral doses of this compound from 0.1 to 0.4 mg/kg potently reduced L-DOPA-induced dyskinesia. Similarly, in MPTP-treated macaques, oral this compound dose-dependently reduced LID scores by up to 96% at a dose of 0.3 mg/kg.

Figure 2: General experimental workflow for assessing this compound's efficacy in L-DOPA-induced dyskinesia models.

In Vivo Neurochemical and Electrophysiological Methods

-

Microdialysis: This technique was used in 6-OHDA-lesioned rats to measure extracellular levels of neurotransmitters. This compound administration was found to cause a pronounced decrease in striatal serotonin levels and blunted the L-DOPA-induced surge in dopamine on the lesioned side of the brain. These effects were sustained after 14 days of treatment.

-

In Vivo Electrophysiology: Studies in anesthetized rats demonstrated that intravenous administration of this compound (0.2-18.2 µg/kg) reduced the firing rate of dorsal raphe serotonergic neurons (an effect of presynaptic autoreceptor activation) and increased the discharge rate of pyramidal neurons in the medial prefrontal cortex (an effect of postsynaptic heteroreceptor activation). Both of these effects were reversed by the 5-HT1A antagonist WAY100635, confirming the receptor-specific action of this compound.

Other Preclinical Models and Assessments

-

Analgesia Models: In rat models, this compound has demonstrated powerful analgesic and antiallodynic effects, comparable to those of high doses of opioid painkillers, but with fewer side effects and less tolerance development.

-

Respiratory Function Assessment: In anesthetized rats, this compound (0.2 mg/kg) was shown to reduce fentanyl-induced respiratory depression. This was assessed using plethysmographic recording to measure respiratory ventilation.

-

Translational Biomarkers: In rats, this compound was evaluated for its effect on biomarkers that are also relevant in humans. It was found to dose-dependently induce hypothermia and increase plasma corticosterone levels, both of which are known effects of 5-HT1A receptor agonists.

Conclusion

The preclinical data for this compound strongly support its development as a novel therapeutic for L-DOPA-induced dyskinesia in Parkinson's disease. Its high selectivity and full agonist activity at the 5-HT1A receptor translate to potent anti-dyskinetic effects in multiple, well-validated animal models. Furthermore, its mechanism of action, involving the modulation of both presynaptic and postsynaptic 5-HT1A receptors, has been well-characterized through neurochemical and electrophysiological studies. The promising preclinical profile of this compound has paved the way for its evaluation in clinical trials, with the potential to address a significant unmet need in the management of Parkinson's disease.

References

Befiradol's Receptor Selectivity Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Befiradol (also known as F-13640 and NLX-112) is a highly potent and selective full agonist for the serotonin 1A (5-HT1A) receptor.[1][2][3] It exhibits nanomolar affinity for this receptor and has demonstrated exceptional selectivity, with over 1000-fold greater affinity for the 5-HT1A receptor compared to a wide range of other central nervous system targets.[1][4] This high selectivity minimizes off-target effects, a crucial attribute for therapeutic candidates. This guide provides a comprehensive overview of this compound's selectivity profile, detailing its binding affinities and functional activity at various receptors. It also includes detailed experimental protocols for key assays and visual representations of relevant signaling pathways and experimental workflows to support further research and development.

Introduction

This compound is a promising therapeutic agent under investigation for various neurological and psychiatric disorders, including Parkinson's disease-related dyskinesia. Its mechanism of action is primarily mediated by its potent and efficacious agonism at 5-HT1A receptors. A thorough understanding of its interaction with other receptors is paramount for predicting its therapeutic window and potential side-effect profile. This document serves as a technical resource, summarizing the available quantitative data on this compound's receptor selectivity and providing detailed methodologies for its characterization.

Receptor Binding Affinity Profile

The selectivity of this compound has been established through extensive radioligand binding assays. The following table summarizes the available quantitative data on its binding affinities (Ki) for various receptors.

| Receptor Subtype | This compound Ki (nM) | Reference Radioligand | Tissue/Cell Line |

| Serotonin | |||

| 5-HT1A | 2.7 | [3H]8-OH-DPAT | Recombinant |

| 5-HT2A | 15,000 ± 3,700 | [3H]ketanserin | Recombinant |

| 5-HT6 | >50,000 | [3H]LSD | Recombinant |

| Other Receptors | |||

| Adrenergic, Dopamine, Histamine, Muscarinic, Opioid, etc. | >1000-fold lower affinity than for 5-HT1A | Various | Various |

Note: While numerous sources cite ">1000-fold selectivity" for this compound over a broad range of off-target sites, a comprehensive publicly available dataset with specific Ki values for all screened receptors was not identified in the current literature search.

Functional Activity Profile

This compound acts as a full agonist at the 5-HT1A receptor, demonstrating efficacy in functional assays that measure downstream signaling events. Notably, this compound exhibits biased agonism, preferentially activating certain signaling pathways over others.

| Assay | This compound EC50 (nM) | This compound Emax (%) | Cell Line |

| cAMP Inhibition (Gαi activation) | 270 ± 65 | 70 ± 2 | HEK293A |

| β-arrestin 2 Recruitment | 150 ± 11 | 77 ± 1 | Recombinant |

This compound has been shown to preferentially activate Gαo proteins and stimulate the phosphorylation of extracellular signal-regulated kinases (ERK1/2), which may contribute to its unique therapeutic profile.

Experimental Protocols

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for the human 5-HT1A receptor.

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor.

-

Radioligand: [3H]8-hydroxy-2-(dipropylamino)tetralin ([3H]8-OH-DPAT).

-

Test Compound: this compound.

-

Non-specific Binding Control: 10 µM 5-hydroxytryptamine (Serotonin).

-

Assay Buffer: 50 mM Tris-HCl, 0.1 mM EDTA, 10 mM MgSO4, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (GF/B or GF/C).

-

96-well plates.

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [3H]8-OH-DPAT (at a final concentration near its Kd, e.g., 1 nM), and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of 10 µM Serotonin, 50 µL of [3H]8-OH-DPAT, and 100 µL of membrane suspension.

-

Test Compound Competition: 50 µL of this compound at various concentrations (e.g., 10-point serial dilution from 1 pM to 10 µM), 50 µL of [3H]8-OH-DPAT, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Measure the radioactivity in a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound from the competition curve using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for 5-HT1A Receptor Agonism

This protocol outlines a method to determine the potency (EC50) and efficacy (Emax) of this compound in inhibiting forskolin-stimulated cyclic adenosine monophosphate (cAMP) production in cells expressing the human 5-HT1A receptor.

Materials:

-

Cell Line: CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

-

Test Compound: this compound.

-

Stimulant: Forskolin.

-

Assay Medium: Serum-free cell culture medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

-

cAMP Detection Kit: Commercially available kit (e.g., HTRF, LANCE, or AlphaScreen).

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in assay medium.

-

Cell Treatment:

-

Aspirate the culture medium from the wells.

-

Add 50 µL of the this compound dilutions to the respective wells.

-

Add 50 µL of forskolin (at a final concentration that elicits approximately 80% of its maximal response, e.g., 1-10 µM) to all wells except the basal control.

-

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

-

Data Analysis: Generate a dose-response curve by plotting the cAMP levels against the logarithm of the this compound concentration. Determine the EC50 and Emax values using non-linear regression analysis.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the 5-HT1A receptor and a typical experimental workflow for a radioligand binding assay.

References

- 1. The selective 5-HT1A receptor agonist, NLX-112, exerts anti-dyskinetic and anti-parkinsonian-like effects in MPTP-treated marmosets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NLX-112, a highly selective 5-HT1A receptor agonist: Effects on body temperature and plasma corticosterone levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NLX-112 - Neurolixis [neurolixis.com]

- 4. resources.revvity.com [resources.revvity.com]

The Serotonergic Modulation of Befiradol: An In-Depth Technical Overview of its In Vivo Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Befiradol, also known as NLX-112 or F13640, is a highly selective and potent full agonist of the serotonin 1A (5-HT1A) receptor.[1] This technical guide provides a comprehensive overview of the in vivo effects of this compound on the serotonin system, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action. This compound's unique pharmacological profile has positioned it as a significant compound of interest for various neurological and psychiatric disorders, including Parkinson's disease and anxiety.[1][2]

Core Mechanism of Action: Selective 5-HT1A Receptor Agonism

This compound exerts its effects primarily through the activation of 5-HT1A receptors, which are critical components of the serotonin system. These receptors are located both presynaptically on serotonin neurons in the dorsal raphe nucleus (DRN), where they act as autoreceptors to inhibit serotonin release, and postsynaptically in various brain regions, including the cortex and hippocampus, where they modulate neuronal activity.[3] this compound's high efficacy as a full agonist allows it to maximally activate these receptors, leading to profound effects on serotonergic neurotransmission.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with the 5-HT1A receptor and its downstream effects on neurotransmitter levels, as determined by various in vivo studies.

Table 1: Receptor Binding and Functional Potency

| Parameter | Value | Species | Assay Type | Reference |

| Ki (5-HT1A Receptor) | Nanomolar range | Rat | In vitro binding | |

| Selectivity | >1000-fold over other receptors | - | In vitro binding |

Table 2: In Vivo Neurochemical Effects (Microdialysis)

| Brain Region | Neurotransmitter | Dose (mg/kg, i.p.) | Effect | Reference |

| Striatum | Serotonin (5-HT) | 0.04 - 0.16 | Pronounced decrease in extracellular levels | |

| Striatum | Dopamine (DA) | 0.04 - 0.16 | Blunting of L-DOPA-induced surge |

Table 3: In Vivo Electrophysiological Effects

| Brain Region | Neuron Type | Dose | Effect | Reference |

| Dorsal Raphe Nucleus (DRN) | Serotonergic | Not specified | Complete inhibition of electrical activity |

Table 4: In Vivo Behavioral Effects

| Animal Model | Behavioral Test | Dose (mg/kg, p.o.) | Effect | Reference |

| Rat | Hypothermia | MED: 0.31 | Dose-dependent induction | |

| Rat | Corticosterone Increase | MED: 0.63 | Dose-dependent increase | |

| Rat | Serotonergic Behaviors (flat body posture, forepaw treading) | MEDs: 0.31-0.63 | Dose-dependent induction | |

| Rat Model of Parkinson's Disease | L-DOPA-induced Abnormal Involuntary Movements (AIMs) | 0.04 and 0.16 (i.p.) | Reversal of AIMs |

Key Experimental Protocols

In Vivo Microdialysis

Objective: To measure extracellular levels of serotonin and dopamine in specific brain regions of awake, freely moving animals following this compound administration.

Methodology:

-

Animal Preparation: Adult male rats are anesthetized and stereotaxically implanted with a guide cannula targeting the brain region of interest (e.g., striatum). Animals are allowed to recover for a minimum of 24-48 hours.

-

Probe Insertion: On the day of the experiment, a microdialysis probe (e.g., CMA 12, 2 mm membrane) is inserted through the guide cannula.

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after intraperitoneal (i.p.) administration of this compound or vehicle.

-

Neurochemical Analysis: The concentrations of serotonin and dopamine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

In Vivo Electrophysiology

Objective: To record the firing rate of individual serotonin neurons in the dorsal raphe nucleus (DRN) in response to this compound.

Methodology:

-

Animal Preparation: Rats are anesthetized (e.g., with chloral hydrate or isoflurane) and placed in a stereotaxic frame. A burr hole is drilled in the skull overlying the DRN.

-

Electrode Placement: A recording microelectrode (e.g., glass micropipette filled with 2M NaCl) is slowly lowered into the DRN.

-

Neuron Identification: Serotonergic neurons are identified based on their characteristic slow and regular firing pattern.

-

Drug Administration: this compound is administered intravenously (i.v.) or intraperitoneally (i.p.) in cumulative doses.

-

Data Acquisition and Analysis: The spontaneous firing rate of the neuron is recorded extracellularly. The change in firing rate from baseline following each dose of this compound is calculated.

Behavioral Assays in Animal Models of Anxiety

Objective: To assess the anxiolytic-like effects of this compound in rodents.

Methodology (Elevated Plus Maze):

-

Apparatus: The elevated plus maze consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.

-

Procedure: Rodents are individually placed in the center of the maze, facing an open arm, and allowed to explore for a set period (e.g., 5 minutes).

-

Drug Administration: this compound or vehicle is administered (e.g., subcutaneously or orally) a specific time before the test.

-

Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using an automated tracking system.

-

Analysis: An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.

Visualizing this compound's In Vivo Effects

Signaling Pathway of this compound at the 5-HT1A Autoreceptor

Caption: this compound's agonism at presynaptic 5-HT1A autoreceptors leads to reduced serotonin release.

Experimental Workflow for In Vivo Microdialysis

Caption: A typical workflow for conducting in vivo microdialysis studies with this compound.

Logical Relationship in L-DOPA Induced Dyskinesia

Caption: this compound's inhibition of serotonin neurons reduces aberrant dopamine release, alleviating LID.

Conclusion

This compound's profile as a highly selective and potent full 5-HT1A receptor agonist translates into significant and predictable in vivo effects on the serotonin system. Through the activation of presynaptic 5-HT1A autoreceptors, it potently inhibits serotonin neuron firing and subsequent serotonin release. This mechanism is foundational to its therapeutic potential in conditions like L-DOPA-induced dyskinesia in Parkinson's disease. Furthermore, its modulation of postsynaptic 5-HT1A receptors likely contributes to its observed anxiolytic-like properties. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research and development of this promising compound.

References

- 1. NLX-112 - Neurolixis [neurolixis.com]

- 2. NLX‐112 Randomized Phase 2A Trial: Safety, Tolerability, Anti‐Dyskinetic, and Anti‐Parkinsonian Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The selective 5-HT1A receptor agonist, NLX-112, exerts anti-dyskinetic and anti-parkinsonian-like effects in MPTP-treated marmosets - PMC [pmc.ncbi.nlm.nih.gov]

Befiradol in Animal Models of Parkinson's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Befiradol (also known as NLX-112 or F13640) is a highly selective and potent full agonist of the serotonin 5-HT1A receptor.[1][2] Preclinical research in rodent and non-human primate models of Parkinson's disease (PD) has demonstrated its significant potential in treating L-DOPA-induced dyskinesia (LID), a debilitating side effect of long-term dopamine replacement therapy. This technical guide provides an in-depth overview of the pivotal preclinical studies, detailing the experimental methodologies, presenting the quantitative outcomes in a structured format, and visualizing the underlying mechanisms of action. This compound has shown robust anti-dyskinetic properties without compromising the therapeutic efficacy of L-DOPA, and in some instances, has exhibited intrinsic anti-parkinsonian effects.[2][3] These findings have paved the way for clinical trials in human patients.

Mechanism of Action: 5-HT1A Receptor Agonism

The therapeutic effects of this compound in Parkinson's disease models are primarily attributed to its high affinity and full agonist activity at 5-HT1A receptors.[1] In the parkinsonian brain, the depletion of dopaminergic neurons leads to the aberrant conversion of exogenous L-DOPA to dopamine by serotonergic neurons. This dysregulated release of dopamine is a key contributor to the development of LID.

This compound, by activating presynaptic 5-HT1A autoreceptors on serotonergic neurons in the raphe nuclei, inhibits their firing rate. This, in turn, reduces the excessive, pulsatile release of dopamine from these neurons in the striatum, thereby mitigating dyskinetic movements.

Signaling Pathway of this compound at the 5-HT1A Receptor

This compound's activation of the 5-HT1A receptor initiates a cascade of intracellular signaling events. The 5-HT1A receptor is coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Additionally, the Gβγ subunit can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization and reduced excitability. There is also evidence for 5-HT1A receptor coupling to the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in neuroplasticity and cell survival.

Preclinical Research in Rodent Models

The 6-hydroxydopamine (6-OHDA)-lesioned rat is a widely used model to study Parkinson's disease and L-DOPA-induced dyskinesia. This model involves the unilateral injection of the neurotoxin 6-OHDA into the nigrostriatal pathway, causing a significant depletion of dopaminergic neurons on one side of the brain.

Experimental Workflow in 6-OHDA Rat Model

Experimental Protocols

-

6-OHDA Lesioning: Adult male Sprague-Dawley rats are anesthetized, and a solution of 6-OHDA hydrochloride (e.g., 4 µg/µL in 0.9% saline with 0.2 mg/mL ascorbic acid) is stereotactically injected into the medial forebrain bundle.

-

L-DOPA Treatment: Following a recovery period, rats are treated daily with L-DOPA (e.g., 6 mg/kg, s.c.) in combination with a peripheral decarboxylase inhibitor like benserazide (e.g., 12.5 mg/kg, s.c.) for several weeks to induce stable abnormal involuntary movements (AIMs).

-

This compound Administration: this compound is typically administered intraperitoneally (i.p.) at various doses (e.g., 0.04 and 0.16 mg/kg) either acutely or chronically to assess its effects on established LID.

-

Behavioral Assessment (AIMs Rating): Dyskinesia is quantified using an AIMs rating scale. Rats are observed for a set period after L-DOPA administration, and the severity of axial, limb, and orolingual AIMs is scored based on the duration and amplitude of the movements.

-

Neurochemical Analysis (Microdialysis): In some studies, in vivo microdialysis is performed in the striatum to measure extracellular levels of serotonin and dopamine and their metabolites, providing insights into the neurochemical effects of this compound.

Quantitative Data from Rodent Studies

| Animal Model | Treatment Group | Dose (mg/kg, i.p.) | Outcome Measure | Result | Reference |

| 6-OHDA Rat | This compound + L-DOPA | 0.04 | Total AIMs Score | Significant reduction in AIMs | |

| 6-OHDA Rat | This compound + L-DOPA | 0.16 | Total AIMs Score | Complete reversal of AIMs | |

| 6-OHDA Rat | This compound + L-DOPA | 0.16 | Striatal 5-HT Levels | Pronounced decrease | |

| 6-OHDA Rat | This compound + L-DOPA | 0.16 | L-DOPA-induced Dopamine Surge | Blunted response |

Preclinical Research in Non-Human Primate Models

Non-human primate models, particularly those using the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), are considered the gold standard for preclinical Parkinson's research due to their close resemblance to the human condition.

Experimental Workflow in MPTP Primate Model

Experimental Protocols

-

MPTP Administration: Parkinsonism is induced in marmosets or macaques by repeated systemic injections of MPTP. The dosing regimen is carefully titrated to produce stable motor deficits.

-

L-DOPA Treatment: Once parkinsonian symptoms are stable, the animals are treated with L-DOPA (e.g., 7 mg/kg, p.o. in marmosets) to induce dyskinesia.

-

This compound Administration: this compound is administered orally (p.o.) at various doses (e.g., 0.025, 0.1, and 0.4 mg/kg in marmosets; 0.03, 0.1, and 0.3 mg/kg in macaques) in conjunction with L-DOPA.

-

Behavioral Assessment: Dyskinesia and parkinsonian disability are scored by trained observers using validated rating scales for non-human primates.

Quantitative Data from Non-Human Primate Studies

Marmoset Model

| Treatment Group | Dose (mg/kg, p.o.) | Outcome Measure | Result | Reference |

| This compound + L-DOPA | 0.025 | Dyskinesia Score | Reduction at early time-points | |

| This compound + L-DOPA | 0.1 | Dyskinesia Score | Reduction at early time-points | |

| This compound + L-DOPA | 0.4 | Dyskinesia Score | Reduction at early time-points | |

| This compound (alone) | 0.1 | Motor Disability Score | Reduction by about half that of L-DOPA | |

| This compound (alone) | 0.2 | Motor Disability Score | Reduction by about half that of L-DOPA |

Macaque Model

| Treatment Group | Dose (mg/kg, p.o.) | Outcome Measure | Result | Reference |

| This compound + L-DOPA | 0.03 | Median LID Levels (first hour) | Significant reduction | |

| This compound + L-DOPA | 0.1 | Median LID Levels (first hour) | Significant reduction | |

| This compound + L-DOPA | 0.3 | Median LID Levels (first hour) | Up to 96% reduction |

Conclusions and Future Directions

The extensive preclinical data from both rodent and non-human primate models of Parkinson's disease strongly support the potential of this compound as a novel treatment for L-DOPA-induced dyskinesia. Its high selectivity and full agonism at 5-HT1A receptors provide a targeted approach to modulate the serotonergic system's role in LID. The consistent findings of robust anti-dyskinetic effects without compromising the anti-parkinsonian benefits of L-DOPA are particularly promising. Furthermore, the evidence suggesting that this compound may have intrinsic motor-facilitating properties warrants further investigation.

This body of preclinical work has provided a solid foundation for the clinical development of this compound. Ongoing and future clinical trials will be crucial in determining its efficacy and safety profile in patients with Parkinson's disease, with the hope of offering a new therapeutic option to manage the debilitating motor complications of long-term L-DOPA therapy.

References

Befiradol's Modulation of Dopaminergic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Befiradol (also known as NLX-112 or F13640) is a highly selective and potent full agonist for the serotonin 5-HT1A receptor. Its primary role in modulating dopaminergic pathways is indirect, yet profound, particularly in the context of Parkinson's disease (PD) and the management of L-DOPA-induced dyskinesia (LID). This technical guide delineates the mechanism of action of this compound, focusing on its interaction with serotonergic and dopaminergic systems. It provides an in-depth overview of its receptor binding profile, functional activity, and the downstream signaling cascades it initiates. Furthermore, this guide details the key experimental protocols used to elucidate this compound's effects in preclinical models, offering a comprehensive resource for researchers in the field of neuropharmacology and drug development.

Introduction: The Serotonergic-Dopaminergic Crosstalk in Parkinson's Disease

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a decline in striatal dopamine levels and the hallmark motor symptoms of the disease. The gold-standard treatment for PD is dopamine replacement therapy with L-DOPA. However, long-term L-DOPA treatment often leads to the development of debilitating L-DOPA-induced dyskinesia (LID), characterized by involuntary movements.

A key factor in the pathophysiology of LID is the "false neurotransmitter" phenomenon. In the parkinsonian brain, serotonergic neurons, which are relatively spared, take up exogenous L-DOPA and convert it into dopamine via their aromatic L-amino acid decarboxylase (AADC) enzyme. This newly synthesized dopamine is then released from serotonergic terminals in an unregulated, non-physiological manner, leading to excessive stimulation of postsynaptic dopamine receptors and the manifestation of dyskinesia.

This compound's therapeutic potential in this context lies in its ability to modulate this aberrant serotonergic-dopaminergic crosstalk. By selectively targeting 5-HT1A receptors, this compound offers a novel, non-dopaminergic approach to alleviate LID.

Mechanism of Action of this compound

This compound's primary mechanism of action is the potent and selective activation of 5-HT1A receptors. These receptors are G-protein coupled receptors (GPCRs) that are expressed both presynaptically as autoreceptors on serotonergic neurons in the raphe nuclei and postsynaptically in various brain regions.

In the context of modulating dopaminergic pathways relevant to LID, the key action of this compound is on the presynaptic 5-HT1A autoreceptors .

-

Activation of 5-HT1A Autoreceptors: this compound, as a full agonist, binds to and activates these autoreceptors on the cell bodies and dendrites of serotonergic neurons.

-

Inhibition of Serotonergic Neuron Firing: This activation leads to hyperpolarization and a decrease in the firing rate of serotonergic neurons.

-

Reduced Serotonin Release: The reduced firing rate results in a significant decrease in the release of serotonin from their terminals in the striatum.

-

Blunting of "False Neurotransmitter" Dopamine Release: By dampening the activity of serotonergic neurons, this compound indirectly reduces their capacity to convert L-DOPA to dopamine and subsequently release it as a false neurotransmitter. This blunting of the L-DOPA-induced dopamine surge in the striatum is the cornerstone of its anti-dyskinetic effect.[1][2]

Quantitative Data

Receptor Binding Affinity

This compound exhibits exceptional selectivity for the 5-HT1A receptor, with over 1000-fold greater affinity for this receptor compared to other receptor types.[3]

| Receptor | Ligand | Ki (nM) |

| 5-HT1A | This compound | 15 ± 3.4 [4] |

| 5-HT2A | This compound | >10,000 |

| 5-HT6 | This compound | >10,000 |

| Dopamine D1 | This compound | >10,000 |

| Dopamine D2 | This compound | >10,000 |

| Dopamine D3 | This compound | >10,000 |

| Dopamine D4 | This compound | >10,000 |

| Dopamine D5 | This compound | >10,000 |

Note: While specific high Ki values for dopamine receptors are not consistently published, the literature repeatedly emphasizes a selectivity of over 1000-fold for the 5-HT1A receptor.

Functional Activity

This compound acts as a full agonist at the 5-HT1A receptor, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.

| Assay | Cell Line | Parameter | This compound Value |

| cAMP Inhibition | CHO-K1 cells | EC50 | 1.8 ± 0.3 nM[4] |

| Gαi-protein mediated signaling | HEK293A cells deficient in Gs | EC50 | 2.3 ± 0.6 nM |

| Gαs-protein mediated signaling | HEK293A cells deficient in Gi/o | EC50 | 25 ± 11 nM |

In Vivo Efficacy

In preclinical models of Parkinson's disease, this compound has demonstrated significant efficacy in reducing L-DOPA-induced dyskinesia.

| Animal Model | Treatment | Outcome Measure | Result |

| 6-OHDA lesioned rats | This compound (0.04 and 0.16 mg/kg, i.p.) + L-DOPA (6 mg/kg) | Abnormal Involuntary Movements (AIMs) score | Significant reversal of L-DOPA-induced AIMs |

| 6-OHDA lesioned rats | This compound + L-DOPA | Striatal Dopamine Levels (Microdialysis) | Blunting of the L-DOPA-induced surge in dopamine levels on the lesioned side |

| MPTP-treated marmosets | This compound (0.025, 0.1, and 0.4 mg/kg, p.o.) + L-DOPA | LID scores | Reduction in LID scores, particularly at early time-points |

Signaling Pathways

Activation of the 5-HT1A receptor by this compound initiates a cascade of intracellular signaling events, primarily through the Gαi/o family of G-proteins.

G-Protein Coupling and Downstream Effectors

Caption: this compound-induced 5-HT1A receptor signaling cascade.

Upon binding of this compound to the 5-HT1A receptor, the associated Gαi/o protein is activated, leading to the dissociation of the Gαi/o-GTP and Gβγ subunits. The Gαi/o-GTP subunit directly inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP and subsequently decreasing the activity of Protein Kinase A (PKA). The Gβγ subunit can also initiate downstream signaling, including the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).

Modulation of Dopaminergic Neuron Activity

Caption: this compound's indirect modulation of dopamine release.

Experimental Protocols

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This is the most widely used animal model to study Parkinson's disease and L-DOPA-induced dyskinesia.

-

Objective: To create a unilateral lesion of the nigrostriatal dopaminergic pathway, mimicking the dopamine depletion seen in Parkinson's disease.

-

Animals: Adult male Sprague-Dawley or Wistar rats (200-250g).

-

Procedure:

-

Anesthesia: Anesthetize the rat using isoflurane or a ketamine/xylazine mixture.

-

Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.

-

Injection Site: Unilateral injection into the medial forebrain bundle (MFB). Typical coordinates relative to bregma are: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): +1.5 mm; Dorsoventral (DV): -8.0 mm from the dura.

-

6-OHDA Preparation: Prepare a solution of 6-OHDA hydrochloride in sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 2-4 mg/ml.

-

Microinjection: Slowly inject 2-4 µl of the 6-OHDA solution into the MFB over several minutes using a Hamilton syringe. Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.

-

Post-operative Care: Suture the incision and provide post-operative analgesia and care. Monitor the animal's recovery.

-

-

Validation of Lesion: The extent of the dopaminergic lesion can be confirmed 2-3 weeks post-surgery by assessing rotational behavior induced by a dopamine agonist like apomorphine (ipsilateral rotations) or amphetamine (contralateral rotations).

Caption: Workflow for the 6-OHDA lesion model.

Assessment of L-DOPA-Induced Dyskinesia (LID) using the Abnormal Involuntary Movement (AIMs) Scale

-

Objective: To quantify the severity of L-DOPA-induced dyskinesia in 6-OHDA lesioned rats.

-

Procedure:

-

Habituation: Place the rat in a transparent observation cage for a habituation period.

-

L-DOPA Administration: Administer L-DOPA (typically 6-12 mg/kg, i.p. or s.c.) along with a peripheral decarboxylase inhibitor such as benserazide (15 mg/kg).

-

Observation Period: Observe the rat for a period of 2-3 hours post-L-DOPA injection.

-

Scoring: At regular intervals (e.g., every 20 minutes), score the presence and severity of AIMs for each of the following subtypes on a scale of 0 to 4:

-

Axial Dyskinesia: Torsion of the neck and trunk.

-

Limb Dyskinesia: Involuntary movements of the forelimb and hindlimb contralateral to the lesion.

-

Orolingual Dyskinesia: Stereotyped movements of the mouth, jaw, and tongue.

-

-

Severity Scale:

-

0: Absent

-

1: Occasional (present for <50% of the observation period)

-

2: Frequent (present for >50% of the observation period)

-

3: Continuous but interrupted by sensory stimuli

-

4: Continuous and not interrupted by sensory stimuli

-

-

-

Data Analysis: The total AIMs score is calculated by summing the scores for each subtype at each time point.

In Vivo Microdialysis

-

Objective: To measure the extracellular levels of dopamine and its metabolites in the striatum of freely moving rats.

-

Procedure:

-

Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis probe into the striatum of the 6-OHDA lesioned rat.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µl/min).

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes).

-

Drug Administration: Administer L-DOPA and this compound (or vehicle) and continue collecting dialysate samples.

-

Analysis: Analyze the concentration of dopamine and its metabolites (DOPAC and HVA) in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

-

Data Presentation: Results are typically expressed as a percentage of the baseline pre-drug levels.

Conclusion

This compound represents a promising therapeutic agent for the management of L-DOPA-induced dyskinesia in Parkinson's disease. Its highly selective and potent agonism at 5-HT1A receptors provides a targeted mechanism to indirectly modulate the overactive dopaminergic signaling that underlies LID. By inhibiting serotonergic neuron activity, this compound effectively blunts the aberrant release of dopamine as a "false neurotransmitter" from serotonergic terminals. The preclinical data, supported by the robust experimental models detailed in this guide, provide a strong rationale for the continued clinical development of this compound as a novel, non-dopaminergic treatment for this debilitating side effect of long-term L-DOPA therapy. This technical guide serves as a comprehensive resource for researchers and drug development professionals seeking to understand and further investigate the role of this compound in modulating dopaminergic pathways.

References

- 1. The novel 5-HT1A receptor agonist, NLX-112 reduces l-DOPA-induced abnormal involuntary movements in rat: A chronic administration study with microdialysis measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NLX-112, a novel 5-HT1A receptor agonist for the treatment of L-DOPA-induced dyskinesia: Behavioral and neurochemical profile in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NLX-112 - Neurolixis [neurolixis.com]

- 4. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Befiradol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Befiradol (also known as NLX-112 or F13640), a highly selective and efficacious 5-HT1A receptor full agonist. This document includes summaries of quantitative data from preclinical studies, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Mechanism of Action